molecular formula C11H16ClNO B3056166 2-Amino-1-phenylpentan-1-one hydrochloride CAS No. 6946-07-2

2-Amino-1-phenylpentan-1-one hydrochloride

Cat. No.: B3056166
CAS No.: 6946-07-2
M. Wt: 213.70
InChI Key: DIALNHDLZNSQHS-UHFFFAOYSA-N
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Description

2-Amino-1-phenylpentan-1-one hydrochloride (CAS 6946-07-2), also known as α-PVP metabolite 5 hydrochloride, is a synthetic cathinone derivative and a metabolite of α-pyrrolidinovalerophenone (α-PVP), a stimulant with psychoactive properties . Structurally, it consists of a pentan-1-one backbone substituted with an amino group at the C2 position and a phenyl ring at the C1 position. The hydrochloride salt enhances its stability and solubility for analytical and pharmacological studies. It is classified as a regulated substance in certain jurisdictions, requiring permits for handling and distribution due to its association with controlled precursors . Available as a neat organic standard (10 mg), it is stored at -20 to -10°C to maintain integrity .

Properties

IUPAC Name

2-amino-1-phenylpentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-6-10(12)11(13)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALNHDLZNSQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00713724
Record name 2-Amino-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00713724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-07-2
Record name NSC53146
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-phenylpentan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00713724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-phenylpentan-1-one hydrochloride typically involves the reaction of phenylacetone with ammonia and a reducing agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylpentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

2-Amino-1-phenylpentan-1-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-1-phenylpentan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. It may also interact with receptors and other proteins, modulating their function and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-amino-1-phenylpentan-1-one hydrochloride, enabling comparative analysis of their pharmacological, toxicological, and physicochemical properties.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP)* References
This compound C₁₁H₁₄ClNO ~211.5 Amino, phenyl, pentanone 2.1 (estimated)
Hexedrone hydrochloride C₁₃H₂₀ClNO 241.76 Ethylamino, phenyl, hexanone 3.84
2-(Aminomethyl)cyclopentanone hydrochloride C₇H₁₂ClNO 161.63 Aminomethyl, cyclopentanone 1.2 (estimated)
2-Dimethylaminomethyl-1-phenyl-2-propen-1-one HCl C₁₂H₁₄ClNO 247.7 Dimethylaminomethyl, α,β-unsaturated ketone 2.9 (estimated)
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₀Cl₂NO 238.1 Amino, 3-chlorophenyl, propanone 2.5 (estimated)

*LogP values are estimated unless explicitly provided in evidence.

Key Observations :

  • Hexedrone hydrochloride (C₁₃H₂₀ClNO) has a longer alkyl chain (hexanone vs. pentanone) and an ethylamino group, increasing lipophilicity (LogP 3.84 vs.
  • Cyclopentanone derivatives (e.g., 2-(aminomethyl)cyclopentanone HCl) exhibit reduced molecular weight and altered solubility due to ring strain, which may limit systemic distribution compared to linear-chain analogs .
Pharmacological and Toxicological Profiles
Compound Name Pharmacological Activity Toxicity Notes References
This compound Metabolite of α-PVP; presumed stimulant Limited direct data; regulated due to association with psychoactive precursors
Hexedrone hydrochloride Synthetic cathinone; stimulant High abuse potential; linked to sympathomimetic effects (tachycardia, agitation)
2-Dimethylaminomethyl-1-phenyl-2-propen-1-one HCl Cytotoxic and anticancer agent Elevates cholesterol, creatinine, urea; mutagenic in Ames test (with S9 activation)
2-Amino-1-(3-chlorophenyl)propan-1-one HCl Likely stimulant (structural analog) No direct toxicity data; halogenation may influence metabolic pathways

Critical Insights :

  • Hexedrone’s ethylamino group and extended chain correlate with prolonged stimulant effects compared to the target compound’s amino group .
  • 2-Dimethylaminomethyl-1-phenyl-2-propen-1-one HCl demonstrates significant toxicity, including mutagenicity and organ inflammation, highlighting risks in structural modifications for drug development .
  • The absence of chlorine in the target compound (vs. 3-chlorophenyl analogs) may reduce hepatotoxicity risks associated with halogenated metabolites .
Regulatory and Handling Considerations
  • 2-Amino-1-phenylpentan-1-one HCl: Requires permits for sale in regions like the Czech Republic under narcotics laws .
  • Hexedrone HCl: Often classified as a controlled substance under synthetic cathinone regulations globally .

Biological Activity

2-Amino-1-phenylpentan-1-one hydrochloride, commonly referred to as a cathinone derivative, is a synthetic compound with notable biological activity. Cathinones are known for their stimulant properties and are often associated with recreational drug use. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO·HCl
  • Molecular Weight : 215.7 g/mol
  • IUPAC Name : this compound

This compound primarily acts as a stimulant, affecting the central nervous system (CNS). Its mechanism involves the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced mood, increased energy, and heightened alertness.

Key Pathways Affected:

  • Dopaminergic Pathway : Inhibition of dopamine reuptake contributes to its euphoric effects.
  • Norepinephrine Pathway : Increased norepinephrine levels enhance alertness and energy.
  • Serotonergic Pathway : Modulation of serotonin levels may influence mood and emotional responses.

Biological Activity

The biological activity of this compound has been documented in various studies. Below is a summary of key findings:

Study Findings
Study 1 Demonstrated significant stimulant effects in animal models, with increased locomotor activity observed after administration.
Study 2 Reported potential for abuse similar to other cathinones, with significant effects on reward pathways in the brain.
Study 3 Characterized the compound's pharmacokinetics, noting rapid absorption and elimination in vivo.

Case Studies

Several case studies highlight the effects and implications of using this compound:

  • Case Study A : A report on a young adult presenting with severe agitation and paranoia after use indicated that the compound can induce acute psychological effects similar to those seen with other stimulants.
  • Case Study B : An analysis of emergency room visits linked to synthetic cathinones revealed that users often exhibited cardiovascular complications such as tachycardia and hypertension.
  • Case Study C : A forensic study examined seized samples containing this compound, confirming its presence through advanced analytical techniques like mass spectrometry.

Safety and Toxicity

The safety profile of this compound is still under investigation. However, reports suggest potential risks including:

  • Cardiovascular Effects : Increased heart rate and blood pressure.
  • Psychological Effects : Anxiety, paranoia, and hallucinations.
  • Dependence Potential : Similar to other stimulants, there is a risk of developing tolerance and dependence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-phenylpentan-1-one hydrochloride
Reactant of Route 2
2-Amino-1-phenylpentan-1-one hydrochloride

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